2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a quinolin-4-one derivative characterized by three key structural motifs:
6-Ethoxy substituent: Enhances lipophilicity and may influence metabolic stability.
3-(4-Fluorobenzenesulfonyl) group: A strong electron-withdrawing moiety that could improve binding affinity to sulfonyl-sensitive targets.
N-(3-methylphenyl)acetamide side chain: Modulates steric and electronic interactions with biological targets.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-34-20-9-12-23-22(14-20)26(31)24(35(32,33)21-10-7-18(27)8-11-21)15-29(23)16-25(30)28-19-6-4-5-17(2)13-19/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINGLLARSOESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Introduction of the ethoxy group: This step involves the ethoxylation of the quinoline core.
Acetamide formation: The final step involves the reaction of the intermediate with 3-methylphenylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted quinolines: From nucleophilic substitution reactions.
Scientific Research Applications
2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves:
Molecular targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways involved: It disrupts key biological pathways, leading to the death of microbial cells or inhibition of disease progression.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares a quinolin-4-one core with several analogs, but variations in substituents critically differentiate its physicochemical and pharmacological properties. A comparative analysis is summarized below:
Pharmacological and Physicochemical Implications
Key Findings from Structural Variations:
- 6-Substituent: Ethoxy (Target) vs. Chloro (C655-0416): Ethoxy’s electron-donating nature may increase metabolic stability compared to chloro’s electron-withdrawing effects, which could enhance reactivity but reduce bioavailability . Ethoxy vs.
3-Substituent :
- Acetamide Side Chain: 3-Methylphenyl (Target) vs.
Research and Development Status
- C655-0416 : A screening compound (ChemDiv) used in early-stage drug discovery, likely targeting kinases or proteases due to its chloro substituent .
- BA98746 : Explores benzodioxin-acetamide hybrids for CNS applications, though its benzoyl group may limit blood-brain barrier penetration compared to the target compound’s sulfonyl group .
Biological Activity
2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure features a quinoline core with various functional groups that enhance its biological activity. The presence of the 4-fluorobenzenesulfonyl group is particularly noteworthy as it influences the compound's electronic properties and interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide |
| Molecular Formula | C₁₈H₁₈FN₂O₄S |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 895653-69-7 |
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
Anti-inflammatory Effects
Another area of interest is its anti-inflammatory activity. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial activity of various quinoline derivatives. The results showed that the compound exhibited significant antibacterial effects, particularly against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
- Anticancer Activity : In a comparative study on the cytotoxic effects of quinoline derivatives against breast cancer cells, this compound was found to be among the most potent, with IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting its potential for further development in cancer therapies.
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties of related compounds revealed that they could significantly reduce inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways.
Q & A
Q. How does the compound’s activity compare to structurally similar analogs (e.g., chloro vs. ethoxy substitutions)?
- Methodological Answer :
- SAR Analysis : Synthesize derivatives with systematic substitutions and test in parallel assays (see table below) .
- Free Energy Perturbation (FEP) : Compute relative binding energies for substituent effects .
| Analog | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| 6-Ethoxy derivative (target compound) | C6=OCH₂CH₃ | 0.45 | EGFR |
| 6-Chloro derivative | C6=Cl | 1.2 | Tubulin |
| 3-Methylbenzenesulfonyl variant | C3=SO₂C₆H₄CH₃ | 0.89 | COX-2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
